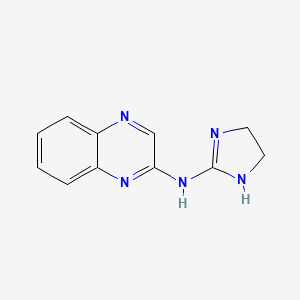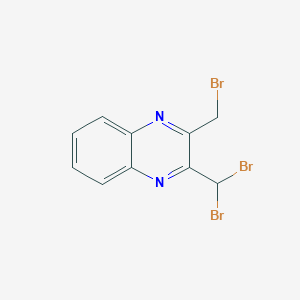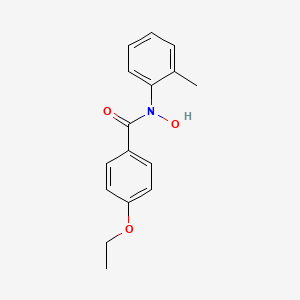
4-Ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C16H17NO3 It is a benzamide derivative, characterized by the presence of ethoxy, hydroxy, and methylphenyl groups attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid and 2-methylphenylamine.
Formation of Benzamide Core: The 4-ethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 2-methylphenylamine in the presence of a base, such as triethylamine, to form the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques like continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The ethoxy and methylphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-N-(2-methylphenyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4-Hydroxy-N-(2-methylphenyl)benzamide: Lacks the ethoxy group, which may influence its solubility and chemical properties.
4-Methoxy-N-(2-methylphenyl)benzamide: Contains a methoxy group instead of an ethoxy group, leading to differences in chemical behavior.
Uniqueness
4-Ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to the presence of both ethoxy and hydroxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its versatility in various chemical reactions and biological studies.
Eigenschaften
CAS-Nummer |
519148-78-8 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
4-ethoxy-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-3-20-14-10-8-13(9-11-14)16(18)17(19)15-7-5-4-6-12(15)2/h4-11,19H,3H2,1-2H3 |
InChI-Schlüssel |
OVDWSDDDSXSKBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
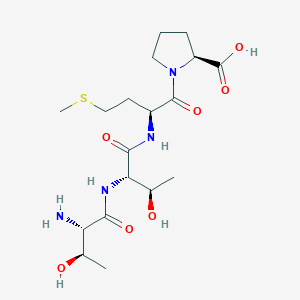
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)

![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
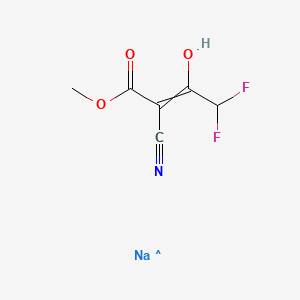
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)


